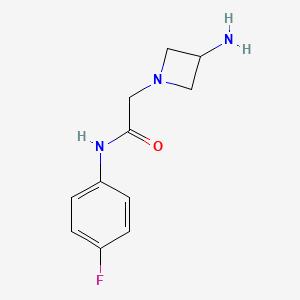![molecular formula C11H14N4 B1487938 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamin CAS No. 1368891-34-2](/img/structure/B1487938.png)
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamin
Übersicht
Beschreibung
1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine, also known as CPM, is an organic compound that has been used in a variety of scientific research applications. CPM is an analogue of the neurotransmitter dopamine and has been used as a research tool to understand the physiological and biochemical effects of dopamine on the body. CPM has been found to have a wide range of applications in the laboratory and has been used in a variety of experiments in areas such as neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Verbindungen mit einer ähnlichen Struktur wie die hier vorliegende wurden synthetisiert und auf ihre antiproliferative Aktivität gegenüber ausgewählten menschlichen Krebszelllinien untersucht .
Antibakterielle Eigenschaften
Einige Imidazo[4,5-b]pyridin-Derivate wurden auf ihre antimikrobiellen Eigenschaften gegen Bakterien wie Bacillus und Staphylococcus aureus untersucht .
Tuberkulosebehandlung
Imidazo[1,2-a]pyridin-Analoga, die eine ähnliche Grundstruktur wie Ihre Verbindung besitzen, haben im akuten TB-Mausmodell vielversprechende Ergebnisse in der Behandlung von Tuberkulose gezeigt .
Chemische Synthese
Es wurden Methoden zur schnellen Synthese eines Imidazo[4,5-b]pyridin-Gerüsts aus verwandten Chemikalien beschrieben, die möglicherweise auf Ihre Verbindung anwendbar sind .
Wirkmechanismus
Target of Action
Compounds with similar imidazo[4,5-b]pyridine structures have been found to interact with various targets, such as gaba a receptors , IKK-ɛ and TBK1 , and Akt1 . These targets play crucial roles in numerous disease conditions, influencing many cellular pathways necessary for the proper functioning of cells .
Mode of Action
Similar compounds have been found to act as positive allosteric modulators of gaba a receptors , and inhibitors of IKK-ɛ, TBK1 , and Akt1 . These interactions result in changes in the activation and functioning of these targets, influencing various cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, and more . The downstream effects of these interactions can have significant impacts on various disease conditions.
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which can influence their bioavailability and distribution within the body.
Result of Action
Similar compounds have been found to inhibit microtubule assembly formation and intracellular Akt activation , among other effects. These actions can have significant impacts on cell function and viability.
Biochemische Analyse
Biochemical Properties
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of GABA A receptors, which are pivotal in the central nervous system . Additionally, it interacts with proton pump inhibitors and aromatase inhibitors, influencing their activity . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and hormone regulation.
Cellular Effects
The effects of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-kappaB signaling pathway, which plays a critical role in inflammation and immune responses . Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function . These effects underscore its potential in therapeutic applications, particularly in inflammatory and immune-related conditions.
Molecular Mechanism
At the molecular level, 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in carbohydrate metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into its potential therapeutic applications and mechanisms of action.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These findings highlight its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of neurotransmission and hormone regulation . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it has been shown to influence pathways related to carbohydrate and lipid metabolism . These interactions highlight its potential in modulating metabolic processes and its relevance in metabolic disorders.
Transport and Distribution
The transport and distribution of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These transport mechanisms are essential for its therapeutic efficacy and distribution within the body.
Subcellular Localization
The subcellular localization of 1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the nucleus, where it can modulate gene expression . These localization patterns are crucial for understanding its mechanisms of action and therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-12-7-10-14-9-3-2-6-13-11(9)15(10)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTVCONFLQQCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(N1C3CC3)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)
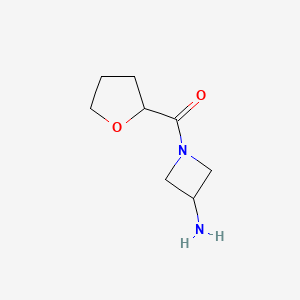

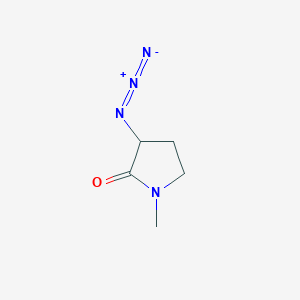
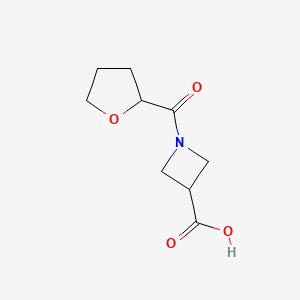
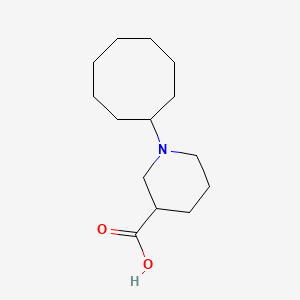

![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)
![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
